molecular formula C17H10ClN3O3S B3004955 N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-22-1

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B3004955
M. Wt: 371.8
InChI Key: BWNOYWIPWJXZAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves the combination of chromone and thiazole moieties, which are known for their biological activities. The paper titled "Synthesis and characterisation of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands" describes the synthesis of chromone–thiazole hybrids from chromone-2-carboxylic acid using two different amidation methods. These methods include conventional heating and microwave irradiation, which offer diverse reaction conditions for the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, has been established using NMR and MS spectroscopy, as well as X-ray crystallography. The paper provides insights into the molecular geometry and conformation of the chromone–thiazole hybrids, which are crucial for understanding ligand–receptor binding .

Chemical Reactions Analysis

While the specific chemical reactions of N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide are not detailed in the provided papers, the general reactivity of similar compounds can be inferred. For instance, the paper on the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides discusses the use of ultrasonic mediated N-alkylation and ring expansion followed by hydrazinolysis and reaction with various benzaldehydes . These reactions suggest that the compound may also undergo similar transformations, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the use of spectroscopic techniques and crystallography in the first paper suggests that the compound is likely to have well-defined crystalline properties, which could be inferred from the detailed molecular geometry and conformation data . Additionally, the biological activity assays, such as those for adenosine receptor ligands, imply that the compound has specific chemical properties that enable it to interact with biological targets .

Safety And Hazards

When heated to decomposition, benzothiazole derivatives emit very toxic fumes of chloride ion, SOx and NOx . Therefore, safety measures should be taken when handling these compounds.

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNOYWIPWJXZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

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